4-(Difluoromethoxy)-2,6-difluorobenzoic acid
Description
4-(Difluoromethoxy)-2,6-difluorobenzoic acid (CAS 1309597-33-8, molecular formula C₈H₄F₄O₃) is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. This structural configuration enhances its lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves multi-step halogenation and functional group transformations, though specific protocols are less documented compared to simpler analogs like 2,6-difluorobenzoic acid .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFODXZGBHYHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various targets, such as transforming growth factor-β1 (tgf-β1), which plays a significant role in fibrosis.
Mode of Action
It is suggested that similar compounds can inhibit the expression of proteins such as α-sma, vimentin, and collagen i, and increase the expression of e-cadherin. This suggests that 4-(Difluoromethoxy)-2,6-difluorobenzoic acid may interact with its targets to induce changes in protein expression.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the cytochrome P450 family. These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.
Cellular Effects
The effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving epithelial cells, the compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis. This inhibition is achieved by reducing the phosphorylation levels of Smad2/3 proteins, thereby preventing their translocation to the nucleus and subsequent gene expression changes.
Molecular Mechanism
At the molecular level, 4-(Difluoromethoxy)-2,6-difluorobenzoic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonds and van der Waals interactions. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. For instance, it has been shown to reduce the expression of genes involved in fibrosis by inhibiting the TGF-β1/Smad signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of EMT in epithelial cells. Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, it may induce adverse effects, such as liver toxicity and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-(Difluoromethoxy)-2,6-difluorobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-(Difluoromethoxy)-2,6-difluorobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on local enzymes and metabolic processes.
Biological Activity
4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. Research indicates that this compound exhibits notable effects in various biological contexts, particularly in antifibrotic activity and modulation of cellular signaling pathways.
- Chemical Formula : C9H6F4O3
- Molecular Weight : 224.14 g/mol
- CAS Number : 1214367-17-5
Antifibrotic Effects
Recent studies have highlighted the antifibrotic properties of 4-(difluoromethoxy)-2,6-difluorobenzoic acid, particularly in the context of pulmonary fibrosis. The compound has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and reduce fibrosis in vivo.
Key Findings :
- Inhibition of EMT : The compound significantly reduced the viability of A549 and H1299 cells treated with TGF-β1, indicating its potential to inhibit the EMT process .
- Reduction of Lung Fibrosis : In animal models, administration of the compound improved lung function metrics and reduced weight loss associated with bleomycin-induced pulmonary fibrosis .
Mechanistic Insights
The biological activity of 4-(difluoromethoxy)-2,6-difluorobenzoic acid appears to be mediated through the inhibition of the Smad signaling pathway activated by TGF-β1. This inhibition leads to:
- Decreased expression of fibrotic markers such as α-SMA and hydroxyproline.
- Reduction in inflammatory cytokines and total inflammatory cell counts in bronchoalveolar lavage fluid (BALF) .
Study 1: In Vitro Analysis
A study evaluated the effects of varying concentrations (50, 100, 200 µM) of the compound on A549 cells over different time points. The results indicated a dose-dependent reduction in cell viability and significant inhibition of TGF-β1-induced EMT markers.
| Concentration (µM) | Cell Viability (%) | α-SMA Expression (Relative Units) |
|---|---|---|
| 0 | 100 | 1.0 |
| 50 | 85 | 0.8 |
| 100 | 70 | 0.5 |
| 200 | 50 | 0.2 |
Study 2: In Vivo Analysis
In a rat model of pulmonary fibrosis induced by bleomycin, treatment with the compound at doses of 30 mg/kg and 60 mg/kg resulted in significant improvements in lung function and histological assessments.
| Treatment Group | Weight Change (%) | Lung Function Improvement (%) |
|---|---|---|
| Control | -10 | - |
| Bleomycin | -20 | - |
| DGM (30 mg/kg) | -5 | +30 |
| DGM (60 mg/kg) | -3 | +50 |
Discussion
The findings suggest that 4-(difluoromethoxy)-2,6-difluorobenzoic acid holds potential as a therapeutic agent for conditions characterized by excessive fibrosis, such as pulmonary fibrosis. Its ability to modulate key signaling pathways involved in fibrogenesis underscores its relevance in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2,6-Difluorobenzoic Acid (2,6-DFBA)
- Structure : Fluorine atoms at 2- and 6-positions; lacks the difluoromethoxy group.
- Properties :
- pKa : 2.85, indicating strong acidity due to electron-withdrawing fluorine substituents .
- Crystallinity : Forms O–H⋯O hydrogen-bonded dimers and C–H⋯F layers in the solid state .
- Applications : Precursor for pesticides (e.g., diflubenzuron degradation) and pharmaceuticals (e.g., c-Abl kinase activators) .
4-(Difluoromethoxy)-2-fluorobenzoic Acid
- Structure : Difluoromethoxy group at 4-position; fluorine only at the 2-position.
- Properties : Reduced fluorination compared to the target compound, leading to lower lipophilicity. Used in organic synthesis for building fluorinated pharmacophores .
3-(Difluoromethoxy)-2,6-difluorobenzoic Acid
- Structure : Difluoromethoxy group at 3-position instead of 4-position.
Physicochemical Properties
| Compound | pKa | Melting Point (°C) | Lipophilicity (LogP) | Key Structural Features |
|---|---|---|---|---|
| 4-(Difluoromethoxy)-2,6-DFBA | ~2.5* | 157–161† | High (estimated) | 4-OCF₂H, 2-F, 6-F |
| 2,6-Difluorobenzoic Acid | 2.85 | 157–161 | Moderate | 2-F, 6-F |
| 2,4-Dichlorobenzoic Acid | 2.68 | 164–166 | High | 2-Cl, 4-Cl |
| 2,4,5-Trifluorobenzoic Acid | N/A | N/A | High | 2-F, 4-F, 5-F |
*Estimated based on fluorination effects; †Melting point inferred from structurally similar compounds .
- Acidity: The target compound’s acidity is likely comparable to 2,6-DFBA due to similar electron-withdrawing effects of fluorine. The difluoromethoxy group may slightly increase acidity relative to non-ether analogs .
- Solubility and Stability : Enhanced lipophilicity from the difluoromethoxy group may reduce aqueous solubility but improve membrane permeability in biological systems .
Market and Industrial Relevance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
